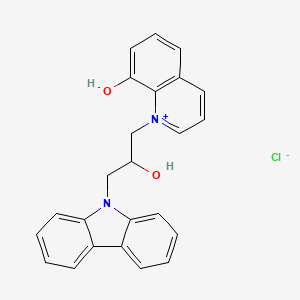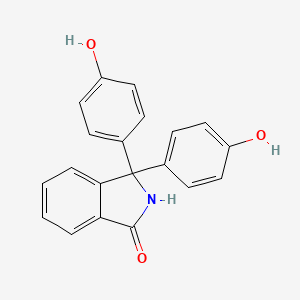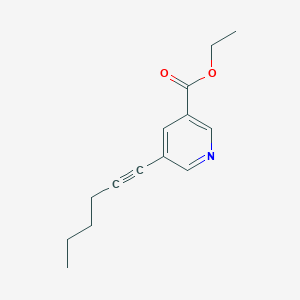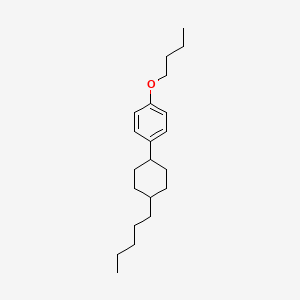
1-Butanol, 4-(2-propynyloxy)-
Übersicht
Beschreibung
“1-Butanol, 4-(2-propynyloxy)-” is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.16898 . This compound is related to 1-butanol, which is a primary alcohol with the chemical formula C4H9OH .
Molecular Structure Analysis
The molecular structure of “1-Butanol, 4-(2-propynyloxy)-” consists of a seven-carbon chain with a butanol and a propynyloxy group . It contains a total of 20 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 triple bond, 1 hydroxyl group, 1 primary alcohol, and 1 ether .
Wissenschaftliche Forschungsanwendungen
Oxidative C-C Bond Cleavage Catalysis
A study by Khenkin & Neumann (2008) explored the oxidative C-C bond cleavage of primary alcohols like 1-butanol catalyzed by H5PV2Mo10O40 polyoxometalate. This study found that instead of the typical C-H bond activation resulting in butanal and butanoic acid, C-C bond cleavage occurred, producing propanal and formaldehyde. This reaction mechanism, based on electron transfer from the substrate to the polyoxometalate and oxygen transfer from the reduced polyoxometalate to the organic substrate, could be significant in understanding and developing novel oxidation processes in organic chemistry (Khenkin & Neumann, 2008).
High-Pressure Molecular Dynamics
Kołodziej et al. (2020) conducted molecular dynamic studies on isomeric alcohols, including 1-phenyl-2-butanol, to understand their behavior under high-pressure conditions. This research is vital in discerning the properties of monohydroxy alcohols and could have implications in the study of phase transitions and molecular interactions under varying pressure conditions (Kołodziej et al., 2020).
Combustion Chemistry of Butanol Isomers
Sarathy et al. (2012) developed a comprehensive chemical kinetic model for all four isomers of butanol, including 1-butanol. The study focused on understanding the unique oxidation features of linear and branched alcohols, which is crucial for developing bio-derived alternatives for conventional petroleum-derived fuels (Sarathy et al., 2012).
Acoustic, Volumetric, and Transport Studies
Dubey & Kaur (2015) studied the molecular interactions in binary mixtures of 1-tert-butoxy-2-propanol with alcohols, including 1-butanol. This research, focusing on the behavior of densities, speeds of sound, and viscosities at different temperatures, provides valuable insights into the molecular interactions in liquid mixtures, which is crucial for applications in material science and engineering (Dubey & Kaur, 2015).
Biotechnological Production and Applications
Lee et al. (2008) reviewed the biotechnological production of butanol by clostridia, highlighting its use as an intermediate in chemical synthesis and as a solvent for various industrial applications. This research sheds light on the potential of butanol, including 1-butanol, in sustainable energy and industrial processes (Lee et al., 2008).
Safety and Hazards
The safety data sheet for 1-butanol indicates that it is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition . Similar precautions would likely apply to “1-Butanol, 4-(2-propynyloxy)-”, but specific safety data would need to be confirmed.
Eigenschaften
IUPAC Name |
4-prop-2-ynoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSYJRDNEMKUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444593 | |
| Record name | 1-Butanol, 4-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanol, 4-(2-propynyloxy)- | |
CAS RN |
66865-32-5 | |
| Record name | 1-Butanol, 4-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(1-adamantyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B1659579.png)

![2-[[5-[(4-Chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B1659581.png)
![4-Benzyl-3-(2-bromophenyl)-5-[2-(4-methoxyphenoxy)ethylsulfanyl]-1,2,4-triazole](/img/structure/B1659583.png)


![(5E)-5-[[2-[3-(4-chlorophenoxy)propoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659592.png)


![5-[(4,5-Dichloroimidazol-1-yl)methyl]-2,1,3-benzoxadiazole](/img/structure/B1659597.png)

![N'~1~,N'~2~-bis[(1E)-(4-hydroxyphenyl)methylene]ethanedihydrazide](/img/structure/B1659599.png)